molecular formula C18H13F2N3O2 B5674241 N-(2,4-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(2,4-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B5674241
M. Wt: 341.3 g/mol
InChI Key: IWASKJKLULZXOQ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the acetamide moiety: The final step involves the acylation of the pyridazinone derivative with 2,4-difluoroaniline to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the pyridazinone ring to more oxidized forms.

    Reduction: Reduction of the keto group to a hydroxyl group.

    Substitution: Halogenation, nitration, or sulfonation of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while reduction may yield hydroxylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridazinone derivatives.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(6-oxo-3-methylpyridazin-1(6H)-yl)acetamide
  • N-(2,4-difluorophenyl)-2-(6-oxo-3-ethylpyridazin-1(6H)-yl)acetamide
  • N-(2,4-difluorophenyl)-2-(6-oxo-3-propylpyridazin-1(6H)-yl)acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to the presence of both the difluorophenyl and phenyl groups, which may confer distinct biological activities and chemical properties compared to other pyridazinone derivatives.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2/c19-13-6-7-16(14(20)10-13)21-17(24)11-23-18(25)9-8-15(22-23)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWASKJKLULZXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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